o-Fluoroacetophenone is a halogenated aromatic ketone characterized by a fluorine atom positioned ortho to the acetyl group[1]. This specific structural arrangement imparts distinct steric hindrance and inductive electronic effects compared to its meta- and para-substituted isomers. Commercially, it serves as a critical building block for synthesizing chiral 1-(2-fluorophenyl)ethanols, specialized pharmaceutical active ingredients (APIs), and agrochemicals [2]. Its primary procurement value lies in its ability to act as a stereodirecting precursor in asymmetric reductions and cross-coupling reactions, where the ortho-fluorine dictates both reaction kinetics and facial selectivity during catalysis [1].
Substituting o-fluoroacetophenone with p-fluoroacetophenone or unsubstituted acetophenone fundamentally alters downstream reaction pathways and process kinetics [1]. The ortho-fluorine atom creates significant steric bulk adjacent to the carbonyl carbon, which slows down nucleophilic additions but simultaneously acts as a powerful stereodirecting group in asymmetric catalysis[2]. If a manufacturer substitutes the para-isomer to accelerate reaction times, they will lose the ortho-directed enantioselectivity required for specific chiral APIs [1]. Furthermore, the proximity of the fluorine to the carbonyl oxygen alters the coordination geometry of transition metal catalysts, making the isomers strictly non-interchangeable in optimized synthetic routes [2].
In Co(II)-catalyzed asymmetric borohydride reductions, the position of the fluorine atom significantly impacts the facial selectivity of the carbonyl group. Research demonstrates that o-fluoroacetophenone achieves a 91% enantiomeric excess (ee) at -20 °C over 8 hours [1]. In contrast, the unsubstituted baseline, acetophenone, only achieves an 86% ee under identical catalytic conditions[1]. The ortho-substituent provides necessary steric constraints that enhance the si/re face selection of the catalyst.
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | 91% ee |
| Comparator Or Baseline | Acetophenone (86% ee) |
| Quantified Difference | +5% absolute increase in ee |
| Conditions | Co(II) complex catalyzed borohydride reduction at -20 °C for 8 h |
For procurement in chiral pharmaceutical synthesis, selecting the ortho-fluorinated precursor directly improves the enantiomeric purity of the resulting alcohol, reducing downstream purification costs.
The steric bulk of the ortho-fluorine atom necessitates specific process adjustments during addition reactions. During Pt(PPh3)4-catalyzed hydroboration, standard unhindered aryl ketones achieve high conversion within 3 hours [1]. However, o-fluoroacetophenone exhibits a significant decrease in product yield at the 3-hour mark due to ortho-steric hindrance[1]. Extending the reaction time to 18 hours is required to achieve high yields of the corresponding borylated ether [1].
| Evidence Dimension | Time to high-yield conversion |
| Target Compound Data | 18 hours |
| Comparator Or Baseline | Standard unhindered aryl ketones (3 hours) |
| Quantified Difference | 6x longer reaction time required |
| Conditions | 0.5 mol% Pt(PPh3)4 catalyzed hydroboration at 60 °C |
Process engineers must factor in extended residence times or altered catalyst loadings when scaling up reactions with o-fluoroacetophenone compared to para-substituted analogs.
o-Fluoroacetophenone is highly amenable to advanced continuous flow biocatalytic processes. When subjected to enantioselective reduction using immobilized Geotrichum candidum cells in supercritical CO2, o-fluoroacetophenone achieved >99.9% enantiomeric excess [1]. Crucially, the continuous flow system outperformed the traditional batch approach, delivering a product formation rate of 0.24 μmol/min compared to 0.13 μmol/min in batch, effectively doubling the throughput [1].
| Evidence Dimension | Product formation rate |
| Target Compound Data | 0.24 μmol/min (Continuous flow) |
| Comparator Or Baseline | Batch processing (0.13 μmol/min) |
| Quantified Difference | 84% increase in product formation rate |
| Conditions | Immobilized Geotrichum candidum in scCO2 |
Buyers investing in continuous flow manufacturing can leverage this compound to nearly double production rates of chiral alcohols compared to conventional batch reactors.
Due to its high enantioselectivity in asymmetric reductions (achieving >90% ee), o-fluoroacetophenone is the primary starting material for manufacturing chiral 1-(2-fluorophenyl)ethanols [1]. These are critical intermediates for specific APIs where the ortho-fluoro group is structurally required for target binding.
Its proven compatibility with immobilized enzyme systems in supercritical CO2 makes it a highly suitable substrate for scaling up green chemistry workflows. The ability to nearly double product formation rates in continuous flow versus batch processing justifies its selection for high-throughput biocatalytic facilities[2].
Because its ortho-fluorine significantly alters reaction kinetics (e.g., requiring 18 hours for hydroboration versus 3 hours for unhindered ketones), it serves as an excellent benchmark substrate for testing the efficacy and steric tolerance of novel transition-metal catalysts [3].
Irritant